molecular formula C6H8N4O B12205751 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol

Cat. No.: B12205751
M. Wt: 152.15 g/mol
InChI Key: SFVBHHPSUWPTKB-UHFFFAOYSA-N
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Description

7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of triazolopyrimidines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-chloro-8-methyl[1,2,4]triazolo[4,3-a]quinoxaline-1-amine with different amines and triazole-2-thiol . Another approach includes the reduction of 5,6,7-trisubstituted 2-(arylhydrazinylidene)-5H-[1,3]thiazolo[3,2-a]-pyrimidin-3(2H)-ones with sodium borohydride in the presence of vanadium pentoxide at room temperature .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the synthetic routes mentioned above can be scaled up for industrial applications, provided that the reaction conditions are optimized for large-scale production.

Chemical Reactions Analysis

Types of Reactions

7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of functional groups such as hydroxyl and methyl groups.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or aldehydes, while reduction can lead to the formation of amines or alcohols.

Mechanism of Action

The mechanism of action of 7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol involves its interaction with specific molecular targets. For instance, it has been shown to inhibit cyclic adenosine monophosphate (cAMP) phosphodiesterase, leading to cardiovascular vasodilation . The compound’s effects are mediated through its binding to specific enzymes and receptors, modulating various biochemical pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

7-Methyl-1,8a-dihydro-[1,2,4]triazolo[4,3-a]pyrimidin-5-ol is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C6H8N4O

Molecular Weight

152.15 g/mol

IUPAC Name

7-methyl-8,8a-dihydro-1H-[1,2,4]triazolo[4,3-a]pyrimidin-5-one

InChI

InChI=1S/C6H8N4O/c1-4-2-5(11)10-3-7-9-6(10)8-4/h2-3,6,8-9H,1H3

InChI Key

SFVBHHPSUWPTKB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=O)N2C=NNC2N1

Origin of Product

United States

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